MAO Inhibitory Potency (Ki): 50-Fold Superiority Over Amantadine and 5-Fold Over Memantine in a Single Head-to-Head Study
In a single internally controlled study using [14C]5-hydroxytryptamine as substrate across rat brain, liver, and kidney homogenates, Wesemann and Ekenna established a clear rank order of noncompetitive MAO inhibitory potency as a function of C-alkylation: D-1 (amantadine, Ki ≈ 1 mmol/l) < D-145 (memantine, Ki ≈ 0.1 mmol/l) < D-191 (1-amino-3,5,7-trimethyladamantane, Ki ≈ 0.07 mmol/l) < D-178 (3-butyladamantan-1-amine, Ki ≈ 0.02 mmol/l) . The Ki of D-178 is approximately 50-fold lower than that of amantadine and 5-fold lower than that of memantine, with the inhibition characterized as noncompetitive in all three tissues examined .
| Evidence Dimension | MAO noncompetitive inhibition constant (Ki) in rat tissue homogenates |
|---|---|
| Target Compound Data | D-178 (3-butyladamantan-1-amine): Ki ≈ 0.02 mmol/l (20 μM) |
| Comparator Or Baseline | Amantadine (D-1): Ki ≈ 1 mmol/l (1000 μM); Memantine (D-145): Ki ≈ 0.1 mmol/l (100 μM); D-191: Ki ≈ 0.07 mmol/l (70 μM) |
| Quantified Difference | 50-fold lower Ki vs amantadine; 5-fold lower Ki vs memantine; 3.5-fold lower vs D-191 |
| Conditions | Rat brain, liver, and kidney homogenates; [14C]5-hydroxytryptamine substrate; radioisotope detection method; noncompetitive inhibition confirmed; Km values: liver 107 μmol/l, brain 96 μmol/l, kidney 86 μmol/l |
Why This Matters
For neuroscience or neuropharmacology research programs investigating MAO-mediated neurotransmitter metabolism, this compound provides approximately 5–50× greater inhibitory potency than the FDA-approved aminoadamantanes within the same mechanistic class, enabling lower working concentrations and reduced off-target occupancy at equipotent doses.
- [1] Wesemann W, Ekenna O. Effect of 1-aminoadamantanes on the MAO activity in brain, liver, and kidney of the rat. Arzneimittelforschung. 1982;32(10):1241-3. PMID: 6891223. View Source
